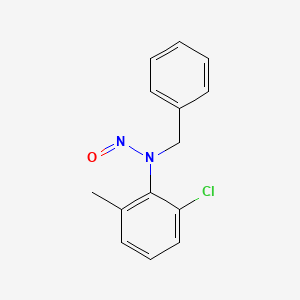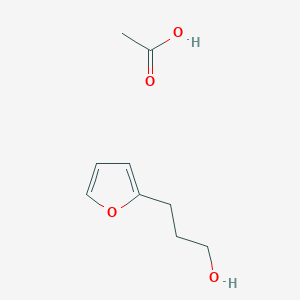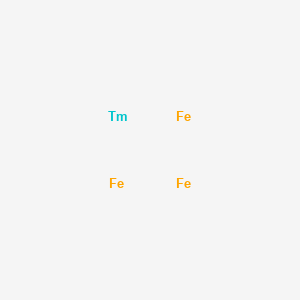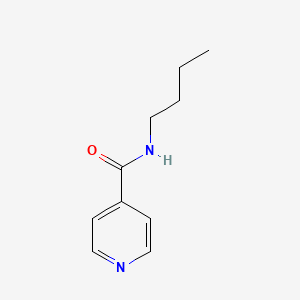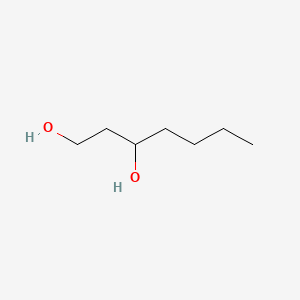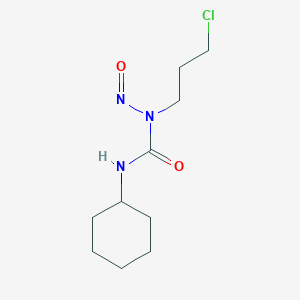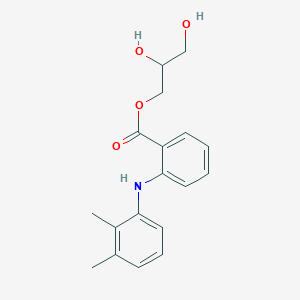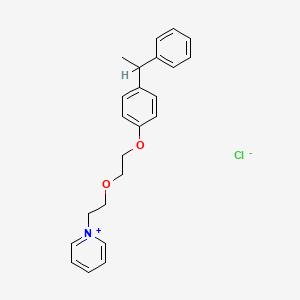
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes a pyridinium ion linked to a phenoxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of p-(alpha-Methylbenzyl)phenol with ethylene oxide to form the phenoxyethyl intermediate.
Alkylation Reaction: The phenoxyethyl intermediate is then reacted with 2-chloroethylpyridine under basic conditions to form the desired pyridinium salt.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with methyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: The major products include oxidized derivatives of the phenoxyethyl chain.
Reduction: The major products include reduced derivatives of the pyridinium ion.
Substitution: The major products include substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets leads to the activation or inhibition of specific biochemical pathways, resulting in the desired biological or chemical effects.
Comparación Con Compuestos Similares
- 1-(2-(2-(p-Methylphenoxy)ethoxy)ethyl)pyridinium chloride
- 1-(2-(2-(p-Ethylphenoxy)ethoxy)ethyl)pyridinium chloride
- 1-(2-(2-(p-Propylphenoxy)ethoxy)ethyl)pyridinium chloride
Uniqueness: 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
22317-62-0 |
|---|---|
Fórmula molecular |
C23H26ClNO2 |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
1-[2-[2-[4-(1-phenylethyl)phenoxy]ethoxy]ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C23H26NO2.ClH/c1-20(21-8-4-2-5-9-21)22-10-12-23(13-11-22)26-19-18-25-17-16-24-14-6-3-7-15-24;/h2-15,20H,16-19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
QBLNDMJMOXVIDP-UHFFFAOYSA-M |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOCC[N+]3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)

